molecular formula C14H13F3N6O B15112721 2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine

2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B15112721
M. Wt: 338.29 g/mol
InChI Key: YLMOEKJJIUVLIH-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced piperazine derivatives.

Scientific Research Applications

2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A related compound with a similar structure but lacking the trifluoromethyl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Another similar compound with a phenyl group instead of the trifluoromethyl group.

Uniqueness

2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H13F3N6O

Molecular Weight

338.29 g/mol

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone

InChI

InChI=1S/C14H13F3N6O/c15-14(16,17)10-2-5-18-11(21-10)12(24)22-6-8-23(9-7-22)13-19-3-1-4-20-13/h1-5H,6-9H2

InChI Key

YLMOEKJJIUVLIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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